molecular formula C9H9FO4 B2813780 2-Fluoro-4,6-dimethoxybenzoic acid CAS No. 286434-45-5; 434-45-7

2-Fluoro-4,6-dimethoxybenzoic acid

Cat. No.: B2813780
CAS No.: 286434-45-5; 434-45-7
M. Wt: 200.165
InChI Key: AJGKGSRAUIBYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4,6-dimethoxybenzoic acid is an aromatic compound with the molecular formula C9H9FO4 This compound is a derivative of benzoic acid, where two methoxy groups and one fluorine atom are substituted at the 2, 4, and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4,6-dimethoxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of a suitable precursor, such as 2,4-dimethoxybenzoic acid. The reaction typically requires a fluorinating agent, such as tetrafluoroborate, under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactions using automated systems to ensure consistency and efficiency. The process often includes steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Tetrafluoroborate is commonly used for introducing fluorine atoms.

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-Fluoro-4,6-dimethoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4,6-dimethoxybenzoic acid involves its interaction with specific molecular targets. The methoxy and fluorine groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, making the compound useful in various research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4,6-dimethoxybenzoic acid is unique due to the presence of both methoxy and fluorine groups, which confer distinct chemical properties. The combination of these functional groups can enhance the compound’s reactivity and specificity in various chemical and biological applications.

Properties

CAS No.

286434-45-5; 434-45-7

Molecular Formula

C9H9FO4

Molecular Weight

200.165

IUPAC Name

2-fluoro-4,6-dimethoxybenzoic acid

InChI

InChI=1S/C9H9FO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)

InChI Key

AJGKGSRAUIBYLQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)F)C(=O)O)OC

solubility

not available

Origin of Product

United States

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